molecular formula C21H34O3 B13703067 R-(3)-Benzyloxy Myristic Acid

R-(3)-Benzyloxy Myristic Acid

Cat. No.: B13703067
M. Wt: 334.5 g/mol
InChI Key: NDCDVTWILZGAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(3)-Benzyloxy Myristic Acid: is a chiral derivative of myristic acid, a common saturated fatty acid. This compound is characterized by the presence of a benzyloxy group at the third carbon of the fatty acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes as described above. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions: R-(3)-Benzyloxy Myristic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

R-(3)-Benzyloxy Myristic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of R-(3)-Benzyloxy Myristic Acid involves its interaction with lipid-binding proteins and enzymes involved in lipid metabolism. The benzyloxy group allows for specific binding interactions, which can modulate the activity of these proteins and enzymes. This modulation can affect various cellular processes, including membrane stability, signal transduction, and energy metabolism .

Comparison with Similar Compounds

Uniqueness: R-(3)-Benzyloxy Myristic Acid is unique due to the presence of the benzyloxy group at the third carbon, which imparts distinct chemical properties and biological activities. This uniqueness makes it valuable in research focused on lipid biochemistry and the development of novel therapeutic agents .

Properties

IUPAC Name

3-phenylmethoxytetradecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCDVTWILZGAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.